REACTION_CXSMILES
|
C[O:2][C:3]1[CH:4]=[C:5]([C:12]([F:15])([F:14])[F:13])[CH:6]=[C:7]([N+:9]([O-:11])=[O:10])[CH:8]=1.B(Br)(Br)Br.O>C(Cl)Cl>[F:13][C:12]([F:14])([F:15])[C:5]1[CH:4]=[C:3]([OH:2])[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[CH:6]=1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=C(C1)[N+](=O)[O-])C(F)(F)F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
68 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-80 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 3 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To this solution was added
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
ADDITION
|
Details
|
mixed well
|
Type
|
CUSTOM
|
Details
|
to quench the excess BBr3
|
Type
|
ADDITION
|
Details
|
To this mixture ether (500 mL) was added
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with 2 N NaOH (240 mL)
|
Type
|
EXTRACTION
|
Details
|
The alkaline extract
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (3×300 mL)
|
Type
|
WASH
|
Details
|
washed with saturated NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
CUSTOM
|
Details
|
Evaporation of diethyl ether
|
Type
|
CUSTOM
|
Details
|
gave a brownish yellow oil which
|
Type
|
CUSTOM
|
Details
|
was chromatographed on a silica column
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C(C=C(C1)[N+](=O)[O-])O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: PERCENTYIELD | 34% | |
YIELD: CALCULATEDPERCENTYIELD | 33.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |